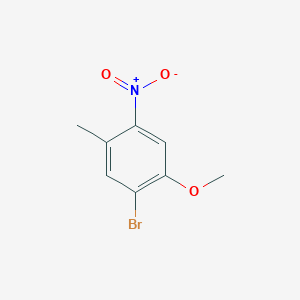

2-Bromo-4-methyl-5-nitroanisole

描述

Significance of Anisole (B1667542) Derivatives in Chemical Synthesis and Materials Science

Anisole, or methoxybenzene, and its derivatives are fundamental building blocks in organic synthesis. flavorfrenzy.comzbwhr.comstarskychemical.com The methoxy (B1213986) group (–OCH3) is an ortho-, para-directing activator in electrophilic aromatic substitution reactions, making the anisole ring more reactive than benzene (B151609). flavorfrenzy.comzbwhr.com This property is crucial for the controlled introduction of various functional groups onto the aromatic ring, enabling the synthesis of complex molecules. zbwhr.com Anisole derivatives serve as precursors for a wide array of commercially important substances, including fragrances, flavorings, and pharmaceuticals. flavorfrenzy.comstarskychemical.comwikipedia.org For example, synthetic anethole, a flavor compound, is prepared from anisole. wikipedia.org

In materials science, the applications of anisole and its derivatives are growing. They are utilized as solvents in the production of polymers, resins, paints, and coatings. vinatiorganics.com Their ability to dissolve a range of substances makes them valuable in material processing and enhancing the consistency of various products. vinatiorganics.com Recent research has also explored the use of anisole as a more environmentally friendly solvent in the fabrication of perovskite solar cells, demonstrating its potential in the development of advanced electronic materials. mdpi.com

Overview of Halogenated and Nitrated Aromatic Compounds in Contemporary Research

Halogenated aromatic compounds, containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to an aromatic ring, are a cornerstone of modern chemical research. youtube.com These compounds are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. nih.gov The presence of a halogen atom can significantly influence a molecule's reactivity, making it a key functional group for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental for creating carbon-carbon bonds. researchgate.net The study of halogenated aromatics also extends to environmental science, where their microbial degradation pathways are investigated to address environmental contamination. nih.govnih.gov

Similarly, nitrated aromatic compounds, which feature one or more nitro groups (–NO2) attached to an aromatic ring, are of great interest in contemporary research. tandfonline.comrsc.org The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. quora.com This property is strategically used in multi-step organic synthesis. libretexts.org Nitrated aromatic compounds are important intermediates in the chemical industry and are precursors for the synthesis of amines, which are then used to produce a vast range of products. rsc.org Research into nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) is also prominent due to their presence in the environment and their potential health impacts. nih.govnih.govgoldschmidt.info

Rationale for In-depth Academic Investigation of 2-Bromo-4-methyl-5-nitroanisole

The chemical structure of this compound combines the features of a substituted anisole, a halogenated aromatic compound, and a nitrated aromatic compound. This unique combination of functional groups—a methoxy group, a bromine atom, a methyl group, and a nitro group—on a single benzene ring makes it a subject of significant academic interest. The interplay of the electronic effects of these substituents presents a compelling case for detailed investigation. The electron-donating methoxy and methyl groups activate the ring, while the electron-withdrawing bromine and nitro groups deactivate it, creating a complex reactivity profile.

The specific substitution pattern of this compound offers a platform to study the directing effects of multiple substituents in electrophilic and nucleophilic aromatic substitution reactions. Understanding its reactivity is crucial for its potential application as a building block in the synthesis of more complex and potentially biologically active molecules. The presence of a bromine atom makes it a suitable substrate for cross-coupling reactions, opening avenues for the creation of novel compounds. researchgate.net Therefore, a thorough investigation of this compound contributes to the fundamental understanding of polysubstituted aromatic systems and can unlock new synthetic pathways in organic chemistry.

Chemical and Physical Properties of this compound

The properties of this compound are detailed in the table below.

| Property | Value | Source |

| CAS Number | 41447-19-2 | sigmaaldrich.com |

| Molecular Formula | C8H8BrNO3 | sigmaaldrich.com |

| Molecular Weight | 246.06 g/mol | synquestlabs.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 98% | sigmaaldrich.com |

| IUPAC Name | 1-bromo-2-methoxy-5-methyl-4-nitrobenzene | sigmaaldrich.com |

| InChI | 1S/C8H8BrNO3/c1-5-3-6(9)8(13-2)4-7(5)10(11)12/h3-4H,1-2H3 | sigmaaldrich.com |

| InChI Key | JZBCPWGVPOVHAC-UHFFFAOYSA-N | sigmaaldrich.com |

| Storage Temperature | Room temperature | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-methoxy-5-methyl-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-5-3-6(9)8(13-2)4-7(5)10(11)12/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBCPWGVPOVHAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301084 |

Source

|

| Record name | 1-bromo-2-methoxy-5-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41447-19-2 |

Source

|

| Record name | 41447-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-2-methoxy-5-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Bromo 4 Methyl 5 Nitroanisole

Historical Context of Substituted Anisole (B1667542) Synthesis

The synthesis of anisole, the parent compound of the target molecule, has historical roots in the 19th century. One of the earliest and most fundamental methods for preparing ethers, including anisoles, is the Williamson ether synthesis. wikipedia.org This reaction involves the treatment of a sodium phenoxide with a methyl halide, such as methyl chloride, or dimethyl sulfate (B86663). wikipedia.orgchemicalbook.comorgsyn.org An early synthesis reported by Auguste Cahours in 1841 involved the decarboxylation of barium anisate. wikipedia.org

Another classical approach is the direct methylation of phenol (B47542). orgsyn.org Various methylating agents have been employed over the years, including dimethyl sulfate in the presence of a base like sodium hydroxide. chemicalbook.comorgsyn.org Other historical methods utilized methyl alcohol in the presence of catalysts like thorium oxide or potassium hydrogen sulfate. orgsyn.org These foundational reactions established the groundwork for creating the basic anisole structure, upon which further functional groups could be installed through subsequent reactions to yield more complex substituted anisoles. researchgate.netrsc.org

Classical and Modern Synthetic Approaches to Brominated Nitroanisoles

The synthesis of a polysubstituted aromatic ring like 2-Bromo-4-methyl-5-nitroanisole requires careful strategic planning. The order of introduction of the bromo, methyl, and nitro groups is critical, as the substituents already present on the ring direct the position of incoming groups. Classical approaches generally rely on well-established electrophilic aromatic substitution (EAS) reactions. fiveable.me The challenge lies in controlling the regioselectivity to obtain the desired isomer from a potential mixture of products. wku.edu

Regioselective Nitration Strategies for Anisole Derivatives

Nitration is a quintessential electrophilic aromatic substitution reaction, typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgyoutube.com When applied to anisole derivatives, the existing substituents dictate the position of the incoming nitro group. The methoxy (B1213986) group (-OCH₃) is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance. wikipedia.orgfrontiersin.org Similarly, the methyl group (-CH₃) is also activating and ortho, para-directing.

In a molecule like 4-methylanisole (B47524) (p-cresol methyl ether), the methoxy and methyl groups work in concert to direct incoming electrophiles. Nitration of anisole itself typically yields a mixture of ortho-nitroanisole and para-nitroanisole. youtube.com Achieving specific regioselectivity in more substituted systems can be challenging and often depends on fine-tuning reaction conditions. frontiersin.orgnih.gov For instance, the choice of nitrating agent and solvent can influence the isomer distribution. Nitration in acetic anhydride (B1165640) is known to favor nitration at the 2-position of some indole (B1671886) derivatives, while using trifluoroacetic acid can direct the nitro group to the 6-position, highlighting the medium's role in controlling regioselectivity. nih.gov Modern approaches may use milder, co-acid-free aqueous nitric acid systems to improve selectivity and reduce the environmental impact. frontiersin.orgnih.gov

| Substrate | Nitrating Agent/Conditions | Key Observation | Reference |

|---|---|---|---|

| Anisole | Conc. HNO₃ / Conc. H₂SO₄ | Yields a mixture of ortho and para nitroanisole. | youtube.com |

| Anisole | Aqueous (15.8 M) HNO₃ | Achieves mono-nitration in 95% yield with high para-selectivity (80%). | frontiersin.org |

| Aromatics (general) | Aqueous sodium dodecylsulfate / dilute HNO₃ | Mild conditions at room temperature with high regioselectivity. | rsc.org |

| Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester | HNO₃ in Acetic Anhydride (0°C) | Selective nitration at the 2-position. | nih.gov |

| Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester | HNO₃ in Trifluoroacetic Acid (0°C) | Selective nitration at the 6-position. | nih.gov |

Directed Bromination Techniques for Aromatic Systems

Bromination of aromatic rings is another key electrophilic aromatic substitution reaction. fiveable.me The classic method involves using molecular bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). libretexts.org The catalyst polarizes the Br-Br bond, creating a strongly electrophilic bromine species that attacks the electron-rich aromatic ring. fiveable.melibretexts.org

The regiochemical outcome of bromination is governed by the directing effects of the substituents on the ring. nih.gov Activating groups like methoxy and methyl direct the incoming bromine to the ortho and para positions. nih.gov For an electron-rich substrate, achieving selective para-bromination can often be done by controlling the reaction temperature; lower temperatures tend to favor the para isomer over the ortho due to steric hindrance. nih.gov Numerous reagents have been developed for bromination under various conditions. N-Bromosuccinimide (NBS) is a widely used alternative to Br₂, often employed in solvents like acetic acid or with catalysts to achieve regioselective bromination. wku.eduresearchgate.netorganic-chemistry.org For highly deactivated aromatic systems, a combination of NBS and concentrated sulfuric acid can be effective. organic-chemistry.org

| Reagent/System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Br₂ / FeBr₃ | General Aromatics | Classical, strong electrophile generation. | libretexts.org |

| N-Bromosuccinimide (NBS) / H₂SO₄ | Deactivated Aromatics | Effective for monobromination of less reactive rings. | organic-chemistry.org |

| N-Bromosuccinimide (NBS) / CH₃CN | Activated Aromatics | Greener approach, high para-selectivity. | wku.edu |

| Ammonium (B1175870) Bromide / Oxone | Activated Aromatics | Mild, catalyst-free conditions in methanol (B129727) or water. | organic-chemistry.org |

| Tetrabutylammonium Bromide / H₂O₂ / V₂O₅ | Various Organics | Catalytic system with high selectivity and reaction rate. | organic-chemistry.org |

Multi-step Reaction Sequences for Functionalization

Synthesizing a specific isomer like this compound invariably requires a multi-step approach where the order of reactions is paramount. nih.govlibretexts.org The logic of retrosynthetic analysis is crucial for designing a viable pathway. youtube.comyoutube.com

A plausible synthesis could start from 4-methylanisole.

Nitration of 4-methylanisole: The powerful ortho, para-directing methoxy group and the weaker ortho, para-directing methyl group would direct the incoming nitro group. The position ortho to the methoxy group (position 3) and the position ortho to the methyl group (position 3) are the same. The other activated position is ortho to the methoxy group (position 5). Therefore, nitration would likely yield a mixture of 3-nitro-4-methylanisole and a smaller amount of other isomers.

Bromination of the nitro-intermediate: Starting with the major product, 3-nitro-4-methylanisole, the next step would be bromination. The methoxy group is a strong activator, while the nitro group is a strong deactivator and meta-director. The methyl group is a weak activator. The directing effects would need to be carefully considered. A more logical route might involve bromination first.

An alternative, and likely more regioselective, pathway could be:

Start with p-cresol (B1678582) (4-methylphenol).

Bromination of p-cresol: The hydroxyl group is a very strong activating, ortho, para-director. Bromination would occur ortho to the -OH group, yielding 2-bromo-4-methylphenol.

Nitration of 2-bromo-4-methylphenol: The hydroxyl group would direct the nitro group to the other ortho position (position 6) or the para position, which is blocked. The bromine is a deactivating ortho, para-director. The methyl group is an activating ortho, para-director. The most activated available position would be position 6 (ortho to -OH, meta to -Br). However, nitration could also occur at position 5.

Methylation of the resulting nitrophenol: The final step would be the methylation of the phenolic hydroxyl group, for example using dimethyl sulfate, to give the final anisole product. chemicalbook.com

A solved synthesis for the related 2-bromo-4-nitroanisole (B40242) from anisole involves nitration first to get p-nitroanisole, followed by bromination which is directed ortho to the methoxy group. chegg.com This highlights the principle of using a blocking group (para-nitro) to direct a subsequent substitution.

Novel and Green Chemistry Methodologies in Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic design, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. mdpi.com For anisole synthesis, this includes exploring greener solvents and catalytic systems. Anisole itself is considered a relatively green solvent and a sustainable alternative to others like toluene (B28343) or chlorinated solvents in certain applications. rsc.orgresearchgate.net Research into the synthesis of anisole has focused on vapor-phase methylation of phenol over solid catalysts, which can offer continuous processing and easier catalyst separation. researchgate.netcjcatal.com The use of aqueous media, sometimes with surfactants to create micelles that act as nanoreactors, is another green strategy for reactions like nitration and palladium-catalyzed cyclizations. rsc.orgmdpi.com

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and selectivity under mild conditions. mdpi.com

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-O bonds. For instance, anisoles can be synthesized by the palladium-catalyzed coupling of aryl bromides or chlorides with methanol. researchgate.net This offers a versatile route to substituted anisoles that might be difficult to access through classical nucleophilic substitution. Catalysts based on nickel, an earth-abundant metal, are also being explored for C-H activation of unactivated arenes like anisole, opening new avenues for direct functionalization. acs.orgacs.org In the production of anisole from phenol, various supported metal catalysts, including those with palladium, silver, and lanthanum on molecular sieves, have been developed to improve conversion and selectivity in vapor-phase reactions. researchgate.netgoogle.com

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for many transformations. While specific applications to this compound are not widely documented, the principles are applicable. For example, mandelic acid has been shown to catalyze highly regioselective aromatic bromination with NBS in aqueous conditions, presenting a greener, metal-free approach. organic-chemistry.org

| Catalytic System | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | C-O Cross-Coupling (Aryl Halide + Methanol) | Mild conditions, good yields for anisole synthesis. | researchgate.net |

| KH₂PO₄ / Activated Alumina | Vapor-Phase Methylation (Phenol + Methanol) | High anisole selectivity by controlling reaction conditions. | researchgate.netcjcatal.com |

| AgNO₃, PdCl₂, La(NO₃)₃ on Molecular Sieves | Vapor-Phase Methylation (Phenol + Methanol) | High phenol conversion and anisole selectivity, good stability. | google.com |

| Nickel-Silylene Complex | Aromatic C-H Activation | Reversible activation of anisole at room temperature. | acs.org |

| Mandelic Acid | Aromatic Bromination with NBS | Aqueous, metal-free, highly regioselective catalysis. | organic-chemistry.org |

Flow Chemistry and Automated Synthesis Applications

The synthesis of polysubstituted aromatic compounds like this compound often involves hazardous reagents and highly exothermic reactions, such as nitration. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing for managing these challenges.

Automated synthesis platforms utilize robotic equipment to perform chemical reactions in a pre-programmed and sequential manner. wikipedia.org This approach follows the same fundamental steps as a manual synthesis—planning, execution, and purification—but with computerized control over the process. wikipedia.org The primary benefits include enhanced reproducibility, higher throughput for creating compound libraries, and improved safety by minimizing direct human interaction with hazardous materials. wikipedia.orgnih.gov

Flow chemistry, a key technique in automated synthesis, involves the continuous pumping of reagents through a network of tubes and microreactors. rsc.org Reactions occur within this controlled environment, offering superior control over parameters like temperature, pressure, and reaction time compared to batch reactors. For the synthesis of this compound, which requires precise control of both bromination and nitration steps, flow chemistry presents several potential optimizations.

Key advantages include:

Enhanced Safety: Nitration reactions are notoriously exothermic. In a flow reactor, the small reaction volume and high surface-area-to-volume ratio allow for rapid and efficient heat dissipation, significantly reducing the risk of thermal runaway.

Precise Temperature Control: The ability to maintain a stable and uniform temperature throughout the reaction zone is crucial for minimizing the formation of unwanted regioisomers or di-substituted byproducts.

Improved Yield and Purity: The short reaction times and precise control offered by flow reactors can lead to higher yields of the desired product and a cleaner reaction profile, simplifying subsequent purification steps. rsc.org

Scalability: Scaling up a flow process involves running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and safer than scaling up a large batch reactor.

Table 1: Potential Advantages of Flow Chemistry in the Synthesis of this compound

| Parameter | Traditional Batch Synthesis | Flow Chemistry Application | Anticipated Benefit |

|---|---|---|---|

| Heat Management (Nitration) | Difficult to control in large volumes; risk of "hot spots". | High surface-area-to-volume ratio in microreactors for efficient heat exchange. rsc.org | Reduced risk of thermal runaway and side reactions. |

| Reaction Time | Typically longer to ensure complete conversion, can lead to byproduct formation. | Precisely controlled by reactor length and flow rate (seconds to minutes). rsc.org | Increased throughput and potentially higher selectivity. |

| Reagent Mixing | Dependent on stirring efficiency, can be non-uniform. | Rapid and efficient mixing in micromixers. rsc.org | Improved reaction kinetics and product consistency. |

| Process Scalability | Requires larger vessels and poses significant safety challenges. | Achieved by continuous operation or parallelization ("numbering-up"). | Safer and more predictable scale-up. |

Sustainable Solvent and Reagent Selection in Anisole Functionalization

The principles of green chemistry aim to reduce the environmental impact of chemical processes by promoting the use of less hazardous and more sustainable materials. utoronto.ca The selection of solvents and reagents is a critical aspect of this endeavor, as solvents often constitute the largest portion of waste in pharmaceutical and fine chemical manufacturing. ubc.ca

For the functionalization of anisole derivatives, significant research has focused on developing greener alternatives to traditional reagents and solvents.

Sustainable Reagents: The classical electrophilic nitration of aromatic compounds typically employs a mixture of concentrated nitric acid and sulfuric acid, which is highly corrosive and generates significant acidic waste. orgchemres.org Greener alternatives focus on improving regioselectivity and utilizing less hazardous materials. orgchemres.org These include:

Solid Acid Catalysts: Reusable catalysts can replace strong mineral acids, simplifying workup and reducing waste. organic-chemistry.org

Metal-Free Nitration: Protocols using reagents like t-butyl nitrite (B80452) (t-BuONO) offer alternative pathways that avoid harsh acidic conditions. orgchemres.org

Photocatalytic Methods: Light-induced conversions using photocatalysts like titanium dioxide (TiO2) represent an emerging green approach for synthesizing nitroaromatic compounds. researchgate.net

Ipso-Nitration: The nitration of arylboronic acids offers high regioselectivity and can proceed under mild conditions, providing access to nitroaromatics that are difficult to synthesize via other methods. orgchemres.orgorganic-chemistry.org

Sustainable Solvents: Solvent selection guides developed by pharmaceutical companies rank solvents based on safety, health, and environmental criteria, often categorizing them from "recommended" to "banned". ubc.ca For anisole functionalization, research has shown that solvent choice directly influences reaction rates and selectivity. researchgate.net

Nonpolar Solvents: In the nitration of anisole, nonpolar solvents such as n-heptane and cyclohexane (B81311) have been shown to provide better conversions and yields compared to polar solvents. researchgate.net

Water: While many organic substrates are insoluble in water, it is considered an ideal green solvent. nih.govresearchgate.net Green aqueous approaches have been developed for some nucleophilic substitution reactions on nitroaromatic compounds, offering a catalyst-free pathway. nih.gov

Anisole as a Green Solvent: Anisole itself is considered a biodegradable solvent derived from renewable sources like lignin. mdpi.com Its high boiling point (154 °C) can be advantageous in certain synthetic applications, allowing for better control over evaporation during processing. mdpi.comwikipedia.org

Table 2: Comparison of Traditional vs. Sustainable Reagents for Anisole Functionalization

| Transformation | Traditional Reagent | Sustainable Alternative(s) | Key Advantage(s) of Alternative |

|---|---|---|---|

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Solid acid catalysts; organic-chemistry.org Photocatalysts (e.g., TiO₂); researchgate.net Ipso-nitration of arylboronic acids. organic-chemistry.org | Reduced corrosive waste, reusability of catalysts, milder reaction conditions, high regioselectivity. |

| Bromination | Br₂ in Acetic Acid or CCl₄ | N-Bromosuccinimide (NBS) in greener solvents (e.g., alcohols, ionic liquids). | Avoids use of elemental bromine and chlorinated solvents. |

Purification and Isolation Techniques for Synthetic Intermediates

Liquid-Liquid Extraction: This is a fundamental workup technique used to separate the desired organic product from an aqueous phase following a reaction. For instance, after neutralizing the reaction mixture, the product can be extracted into an organic solvent like ethyl acetate (B1210297). The organic layer is then washed with water and saturated saline to remove residual acids and water-soluble impurities before being dried over an agent like anhydrous sodium sulfate. chemicalbook.com

Crystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. For nitroanisole derivatives, ethanol (B145695)/water mixtures are often effective. The principle relies on the higher solubility of the compound in the hot solvent and its lower solubility upon cooling, allowing the pure product to crystallize while impurities remain in the solution. Fractional crystallization can be employed to separate isomers with different solubilities.

Distillation: Distillation is effective for separating liquids with different boiling points. researchgate.net For liquid intermediates or to remove volatile solvents, simple distillation at atmospheric pressure is used. For high-boiling point compounds like anisole derivatives, vacuum distillation is preferred to lower the boiling point and prevent thermal decomposition, which can occur at temperatures above 150°C for some nitroanisoles. researchgate.net

Column Chromatography: This is a highly versatile technique for separating complex mixtures. For nitroanisole derivatives, silica (B1680970) gel is a common stationary phase. A mobile phase, typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate, is passed through the column. Components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of highly pure fractions.

Table 3: Purification Techniques for Intermediates in Anisole Synthesis

| Technique | Principle of Separation | Application in Synthesis | Example |

|---|---|---|---|

| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. | Initial product isolation from aqueous reaction quench. chemicalbook.com | Extracting the product into ethyl acetate from a neutralized aqueous solution. chemicalbook.com |

| Crystallization | Difference in solubility at varying temperatures. | Purification of solid products and removal of isomers. | Recrystallization from an ethanol/water mixture to achieve >98% purity. |

| Vacuum Distillation | Difference in boiling points at reduced pressure. | Purification of high-boiling liquid intermediates. researchgate.net | Isolates product but risks thermal decomposition if not carefully controlled. |

| Column Chromatography | Differential adsorption onto a solid stationary phase. | High-purity separation of product from byproducts and unreacted starting materials. | Using a silica gel column with a hexane/ethyl acetate solvent system. |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Methyl 5 Nitroanisole

Influence of Substituent Effects on Aromatic Reactivity

Role of Bromine as a Deactivating and Directing Group

The bromine atom on the benzene (B151609) ring of 2-Bromo-4-methyl-5-nitroanisole plays a dual role in influencing the molecule's reactivity. Halogens like bromine are generally considered deactivating groups in electrophilic aromatic substitution reactions. This deactivation stems from the inductive effect, where the electronegative bromine atom withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.

Despite its deactivating nature, the bromine atom is an ortho-, para-director. This directing effect is due to the resonance effect, where the lone pairs of electrons on the bromine atom can be delocalized into the aromatic ring. This delocalization preferentially stabilizes the intermediates formed during electrophilic attack at the ortho and para positions. However, in the case of this compound, the positions ortho and para to the bromine are already substituted.

Electron-Withdrawing Nature of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. libretexts.org Its presence significantly deactivates the aromatic ring towards electrophilic substitution by strongly pulling electron density away from the benzene ring. researchgate.net This deactivation makes reactions like Friedel-Crafts alkylation and acylation difficult.

Conversely, the strong electron-withdrawing nature of the nitro group is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com The nitro group can effectively stabilize the negative charge of the Meisenheimer complex, an intermediate formed during nucleophilic attack, particularly when positioned ortho or para to the leaving group. libretexts.orgwikipedia.org

Electron-Donating Properties of the Methoxy (B1213986) and Methyl Groups

In contrast to the deactivating nitro and bromo groups, the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. The methoxy group is a strong activating group, donating electron density to the aromatic ring primarily through resonance, which outweighs its inductive electron-withdrawing effect. viu.ca This donation increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. The methoxy group directs incoming electrophiles to the ortho and para positions.

Reaction Pathways and Transformation Studies

The unique substitution pattern of this compound allows for a variety of chemical transformations, primarily centered around nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Reactions

The presence of the strongly electron-withdrawing nitro group para to the bromine atom makes this compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. libretexts.org In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group. libretexts.org

Common nucleophiles that can displace the bromine include alkoxides, amines, and thiols. The general mechanism for the SNAr reaction is as follows:

Addition of the nucleophile: The nucleophile attacks the carbon atom attached to the bromine, breaking the aromaticity of the ring and forming a tetrahedral intermediate.

Elimination of the leaving group: The aromaticity is restored by the departure of the bromide ion.

| Reactant | Nucleophile | Product |

| This compound | Methoxide ion (CH₃O⁻) | 2,5-Dimethoxy-4-methylnitrobenzene |

| This compound | Ammonia (NH₃) | 2-Amino-4-methyl-5-nitroanisole |

| This compound | Thiolate ion (RS⁻) | 2-(Alkylthio)-4-methyl-5-nitroanisole |

Electrophilic Aromatic Substitution Reactions

While the aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of the bromo and nitro groups, such reactions can still occur under specific conditions. libretexts.org The directing effects of all four substituents must be considered to predict the position of electrophilic attack.

The powerful activating and ortho-, para-directing methoxy group, along with the weaker activating and ortho-, para-directing methyl group, will compete with the deactivating effects of the bromo and nitro groups. The nitro group is a strong meta-director. The bromine atom is an ortho-, para-director, but deactivating. The outcome of an electrophilic substitution reaction will depend on the nature of the electrophile and the reaction conditions, which can influence the relative importance of these competing directing effects.

| Substituent | Effect on Reactivity | Directing Effect |

| -Br | Deactivating | Ortho, Para |

| -NO₂ | Strongly Deactivating | Meta |

| -OCH₃ | Strongly Activating | Ortho, Para |

| -CH₃ | Activating | Ortho, Para |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. libretexts.orgnih.gov For this compound, the bromine atom serves as the reactive site for this transformation, enabling the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The initial step involves the insertion of a low-valent palladium(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction. libretexts.org The presence of an electron-withdrawing nitro group on the aromatic ring is expected to increase the electrophilicity of the carbon atom attached to the bromine, thereby facilitating this oxidative addition step.

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) complex from the previous step. This process requires the presence of a base to activate the organoboron compound, forming a more nucleophilic boronate species.

Reductive Elimination: The final step involves the elimination of the newly formed biaryl product from the palladium complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

While specific studies on this compound are not extensively documented in the provided literature, the reactivity can be inferred from studies on similar bromoanisole derivatives. researchgate.net A variety of palladium catalysts and ligands, such as those based on phosphines (e.g., PPh₃) or N-heterocyclic carbenes (NHCs), can be employed to effectively promote the reaction. libretexts.orgnih.gov The choice of base and solvent system is also critical for achieving high yields. mdpi.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | nih.govmdpi.com |

| Ligand | PPh₃, dppf, N-Heterocyclic Carbenes (NHCs) | libretexts.orgnih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | nih.govmdpi.com |

| Solvent | Toluene (B28343), Dioxane, DMF, Acetonitrile/Water mixtures | mdpi.com |

| Boron Reagent | Arylboronic acids, Arylboronic esters | libretexts.orgnih.gov |

Reduction of the Nitro Group to Amino Derivatives

The nitro group of this compound can be readily reduced to a primary amino group, yielding 5-amino-2-bromo-4-methylanisole. This transformation is a fundamental step in the synthesis of various more complex molecules, as the resulting aniline (B41778) derivative is a versatile intermediate. Several methods are effective for this reduction.

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in a solvent like methanol (B129727) or ethanol (B145695) under an atmosphere of hydrogen gas. prepchem.com This method is known for its high yields and clean reaction profiles. For instance, the reduction of 4-methyl-3-nitro-anisole to 3-amino-4-methylanisole proceeds efficiently using a Pd/C catalyst at room temperature. prepchem.com

Chemical Reduction: Various chemical reducing agents can also be employed.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S), ammonium (B1175870) sulfide ((NH₄)₂S), or sodium hydrosulfide (B80085) (NaSH) are effective for the selective reduction of one nitro group in dinitro-aromatic compounds and can be applied here as well. orgsyn.orggoogle.com The reaction is typically performed in an aqueous or alcoholic solution.

The choice of reduction method may depend on the presence of other functional groups in the molecule and the desired selectivity. For this compound, milder conditions, such as catalytic hydrogenation, are often preferred to avoid potential side reactions like hydrodebromination (replacement of the bromine atom with hydrogen).

Table 2: Comparison of Methods for Nitro Group Reduction

| Method | Reagents | Typical Conditions | Advantages | Potential Disadvantages | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Methanol/Ethanol, Room Temp - 50°C | High yield, clean reaction | Potential for hydrodebromination | prepchem.comresearchgate.net |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl | Aqueous/Alcoholic, Reflux | Inexpensive reagents | Harsh conditions, workup can be tedious | orgsyn.org |

| Sulfide Reduction | Na₂S, (NH₄)₂S, NaSH | Aqueous/Alcoholic, Heated | Good for selective reduction | Formation of sulfur byproducts | orgsyn.orggoogle.com |

Radical Reactions Involving Bromine or Anisole (B1667542) Moiety

While ionic reactions like cross-coupling and nucleophilic substitution are more common for aryl halides, this compound can potentially participate in radical reactions. The carbon-bromine bond can undergo homolytic cleavage under specific conditions, such as exposure to UV light or in the presence of radical initiators.

Reactions involving aryl radicals can lead to various products. For example, in the absence of a suitable trapping agent, the aryl radical generated from this compound could abstract a hydrogen atom from the solvent or another molecule, leading to the formation of the debrominated product, 4-methyl-3-nitroanisole (B24320). Alternatively, it could be trapped by other radical species in the reaction mixture.

Furthermore, the anisole moiety itself can be involved in radical processes. The methoxy group can influence the electron distribution in the aromatic ring, and under harsh radical conditions, reactions at the methyl group or the aromatic ring are conceivable, though less common than reactions at the C-Br bond. Specific documented examples of radical reactions for this compound are scarce in the literature, but the principles of radical chemistry suggest these pathways are plausible under the appropriate energetic conditions.

Reaction Kinetics and Thermodynamic Analysis

The kinetics and thermodynamics of reactions involving this compound are dictated by its molecular structure.

Reaction Kinetics:

Cross-Coupling Reactions: As mentioned, the rate-determining step in Suzuki-Miyaura coupling is typically the oxidative addition of the palladium catalyst to the aryl halide. libretexts.org The rate of this step is significantly influenced by the electronic nature of the substituents on the aromatic ring. The strong electron-withdrawing effect of the nitro group (-NO₂) at the para-position to the bromine atom increases the partial positive charge on the carbon atom of the C-Br bond. This makes the bond more susceptible to attack by the electron-rich Pd(0) catalyst, thus accelerating the rate of oxidative addition compared to an unsubstituted bromoanisole.

Nitro Group Reduction: The kinetics of the reduction of the nitro group depend heavily on the chosen method. In catalytic hydrogenation, the rate is influenced by factors such as hydrogen pressure, catalyst loading, temperature, and the efficiency of substrate adsorption onto the catalyst surface. For chemical reductions, the rate is dependent on the concentration of the reactants and the temperature.

Thermodynamic Analysis:

The formation of a C-C bond in a cross-coupling reaction is a thermodynamically favorable process, resulting in a more stable biaryl system.

The reduction of a nitro group to an amino group is a highly exothermic process, releasing significant energy. This thermodynamic driving force makes the reaction proceed readily to completion under appropriate kinetic control.

Stability and Degradation Pathways in Reaction Environments

While this compound is a solid that is stable at room temperature, its stability can be compromised under certain reaction conditions, leading to degradation or undesired side reactions. sigmaaldrich.comglpbio.com

Nucleophilic Aromatic Substitution (SₙAr): The presence of a strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. This effect is most pronounced for leaving groups positioned ortho or para to the nitro group. In this compound, the bromine atom is ortho to the nitro group. Consequently, under strongly basic or nucleophilic conditions (e.g., using alkoxides, amines, or thiols at elevated temperatures), the bromine atom can be displaced via an SₙAr mechanism. researchgate.net This could be a significant degradation pathway in reactions requiring strong bases, potentially competing with the desired cross-coupling reaction.

Hydrodebromination: During the catalytic hydrogenation of the nitro group, a common side reaction is hydrodebromination, where the carbon-bromine bond is cleaved and replaced by a carbon-hydrogen bond. This would lead to the formation of 4-methyl-3-nitroanisole (if it occurs before nitro reduction) or 5-amino-4-methylanisole (if it occurs after nitro reduction). The risk of this side reaction can often be minimized by careful selection of the catalyst, solvent, and reaction conditions (e.g., lower temperature and pressure).

Reaction with Strong Reducing Agents: Very strong reducing agents or harsh conditions could potentially lead to the reduction of the aryl bromide or even affect the methoxy group, although these are less common pathways.

Understanding these potential degradation pathways is crucial for designing synthetic routes that maximize the yield of the desired product by carefully controlling reaction parameters such as temperature, choice of base, and catalyst activity.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical structure, connectivity, and dynamics of 2-Bromo-4-methyl-5-nitroanisole.

Proton NMR (¹H NMR) for Elucidating Proton Environments

Proton NMR (¹H NMR) spectroscopy is fundamental to understanding the number and types of hydrogen atoms present in a molecule, as well as their neighboring environments. In this compound, the distinct electronic effects of the bromo, methyl, nitro, and methoxy (B1213986) substituents lead to a well-resolved ¹H NMR spectrum.

The aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring experience different degrees of shielding or deshielding depending on their position relative to the electron-withdrawing nitro group and the electron-donating methoxy group. This results in characteristic chemical shifts for each aromatic proton. For instance, protons adjacent to the electron-withdrawing nitro and bromine groups are expected to be deshielded and resonate at a lower field (higher ppm values).

The methyl and methoxy protons appear as sharp singlets in the upfield region of the spectrum. The chemical shift of the methoxy group (-OCH₃) protons typically falls in the range of δ 3.8-4.0 ppm, while the methyl group (-CH₃) protons attached to the aromatic ring resonate at a slightly lower chemical shift.

A detailed analysis of a related compound, 2-bromo-4-nitrotoluene, shows aromatic protons resonating at δ 8.40, 8.07, and 7.41 ppm, with the methyl protons appearing at δ 2.51 ppm. chemicalbook.com For 2-bromo-4-nitroanisole (B40242), the methoxy singlet is observed at δ 3.9 ppm, and the aromatic protons appear as doublets between δ 7.2 and 8.1 ppm.

Table 1: Representative ¹H NMR Data for Substituted Anisoles and Toluenes

| Compound | Functional Group Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Reference |

| 2-Bromo-4-nitroanisole | 3.9 (s, 3H, -OCH₃) | 7.2-8.1 (d) | |

| 2-Bromo-4-nitrotoluene | 2.51 (s, 3H, -CH₃) | 8.40, 8.07, 7.41 | chemicalbook.com |

| 2-Bromo-4-methylaniline | 2.1 (s, 3H, -CH₃), 4.6 (br s, 2H, -NH₂) | 6.5-7.0 | chemicalbook.com |

| 2-Bromo-4-methoxyphenol | 3.75 (s, 3H, -OCH₃), 5.23 (s, 1H, -OH) | 6.78-7.01 | beilstein-journals.org |

Note: 's' denotes a singlet, 'd' a doublet, and 'br s' a broad singlet. The data presented is for illustrative purposes based on related structures.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift influenced by the electronic environment.

The carbon atoms of the aromatic ring exhibit a wide range of chemical shifts due to the diverse electronic effects of the substituents. The carbon atom attached to the electron-withdrawing nitro group (C-5) is significantly deshielded and appears at a downfield chemical shift, typically in the range of δ 145-150 ppm. Conversely, the carbon atom bonded to the electron-donating methoxy group (C-1) is more shielded. The carbon atom bearing the bromine (C-2) is also influenced, with its resonance often found around δ 110-115 ppm.

The carbon of the methoxy group (-OCH₃) typically resonates in the range of δ 55-60 ppm, while the methyl carbon (-CH₃) appears further upfield. Studies on substituted anisoles have shown that the methoxyl carbon chemical shift can provide insights into steric hindrance and electronic interactions within the molecule. cdnsciencepub.com

Table 2: Representative ¹³C NMR Data for Substituted Anisoles

| Compound | Methoxy Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) | Reference |

| 2-Bromo-4-nitroanisole | ~56 | ~110-165 | - | |

| 4-Nitroanisole (B1192098) | 56.0 | 114.0, 125.9, 141.5, 164.6 | - | rsc.org |

| 2-Bromo-4-methoxyphenol | 55.99 | 109.92, 115.35, 116.33, 116.85, 146.53, 153.83 | - | beilstein-journals.org |

Note: The presented chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR, ¹⁷O NMR)

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable.

COSY experiments establish correlations between coupled protons, helping to identify neighboring protons on the aromatic ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the positions of substituents on the aromatic ring by observing correlations between the methyl/methoxy protons and the ring carbons.

While less common, ¹⁵N NMR and ¹⁷O NMR can provide direct information about the nitrogen and oxygen atoms in the nitro and methoxy groups, respectively. The chemical shift of the nitrogen in the nitro group is highly sensitive to the electronic environment of the aromatic ring. ipb.pt These techniques, though more specialized, can offer deeper insights into the electronic structure and bonding within this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By measuring the absorption or scattering of light, these methods provide a characteristic "fingerprint" of the functional groups present in this compound.

Identification of Functional Groups and Bond Vibrations

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its various functional groups.

Nitro Group (-NO₂): The nitro group exhibits two strong and characteristic stretching vibrations. The asymmetric stretch typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretch is found between 1300-1370 cm⁻¹. For 2-bromo-4-nitroanisole, the asymmetric stretching is noted around 1520 cm⁻¹.

Methoxy Group (-OCH₃): The C-H stretching vibrations of the methoxy group are observed in the 2850-2960 cm⁻¹ region. The C-O stretching vibration gives rise to a strong band, typically around 1250 cm⁻¹.

Aromatic Ring (C=C): The C=C stretching vibrations of the benzene ring appear as a series of bands in the 1400-1600 cm⁻¹ region.

C-Br Bond: The C-Br stretching vibration is found in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.

Methyl Group (-CH₃): The C-H stretching and bending vibrations of the methyl group are also present in the spectrum.

Computational studies, such as Density Functional Theory (DFT), are often used to calculate the vibrational frequencies and aid in the assignment of the experimental spectra. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 | |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 | |

| Methoxy (C-O) | Stretch | ~1250 | |

| Aromatic (C=C) | Stretch | 1400 - 1600 | |

| C-Br | Stretch | 500 - 600 |

Conformational Studies and Molecular Interactions

Subtle changes in the vibrational spectra can provide information about the conformation of the molecule and any intermolecular interactions. For instance, the orientation of the methoxy group relative to the aromatic ring can influence the positions and intensities of certain vibrational bands. In the solid state, intermolecular interactions, such as hydrogen bonding or π-π stacking, can lead to shifts in the vibrational frequencies compared to the solution or gas phase. nih.gov

Detailed vibrational analysis, often supported by theoretical calculations, can help to understand these subtle structural features. researchgate.net By comparing the solid-phase spectra with those recorded in solution, it is possible to deduce information about the effects of the crystal lattice on the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental formula of this compound. The molecular formula, C₈H₈BrNO₃, gives a calculated molecular weight of approximately 246.06 g/mol .

In an electron ionization (EI) mass spectrum, the molecule exhibits a characteristic molecular ion peak. A key feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z values corresponding to the molecule containing each respective bromine isotope. This doublet is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern in mass spectrometry provides a roadmap of the molecule's structure, revealing the weakest bonds and most stable resulting fragments. For this compound, fragmentation analysis allows for the identification of its key functional groups. Common fragmentation pathways include:

Loss of a methyl group (-CH₃): A peak corresponding to [M-15]⁺ is frequently observed, resulting from the cleavage of the methoxy group's methyl radical.

Loss of a nitro group (-NO₂): Cleavage of the C-N bond can lead to the expulsion of a nitro radical, producing a significant peak at [M-46]⁺.

Loss of a methoxy group (-OCH₃): A fragment at [M-31]⁺ can arise from the loss of a methoxy radical.

Loss of bromine atom (-Br): A peak at [M-79/81]⁺ indicates the cleavage of the C-Br bond.

Loss of carbon monoxide (CO): Following the initial loss of the methyl group, the resulting ion can expel a molecule of carbon monoxide, leading to a fragment at [M-15-28]⁺.

These fragmentation pathways, summarized in the table below, allow for a piece-by-piece reconstruction of the molecular structure, confirming the connectivity of the atoms.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula of Lost Neutral |

|---|---|---|---|

| 245 | 247 | [C₈H₈BrNO₃]⁺ (Molecular Ion) | - |

| 230 | 232 | [C₇H₅BrNO₃]⁺ | CH₃ |

| 199 | 201 | [C₈H₈BrO]⁺ | NO₂ |

| 214 | 216 | [C₇H₅BrO₂]⁺ | OCH₃ |

| 166 | 166 | [C₈H₈NO₃]⁺ | Br |

| 202 | 204 | [C₆H₅BrO₂]⁺ | CH₃, CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light in the 200–700 nm range. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The structure of this compound contains several chromophores—the substituted benzene ring, the nitro group, and the methoxy group—that give rise to characteristic electronic transitions.

The UV-Vis spectrum of this compound is expected to be dominated by two main types of transitions:

π → π* Transitions: These high-intensity absorptions are characteristic of conjugated systems, such as the aromatic ring. The electrons in the π bonding orbitals are excited to π* antibonding orbitals. For substituted benzenes, these transitions typically result in strong absorption bands. The presence of substituents like the nitro group, methoxy group, and bromine atom modifies the energy levels of the orbitals, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzene.

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the nitro and methoxy groups, to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.

The nitro group, being a powerful chromophore and an electron-withdrawing group, significantly influences the spectrum, often causing a bathochromic (red) shift of the primary aromatic absorption bands into the near-UV or even visible region.

Table 2: Expected UV-Vis Absorption Bands and Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π (Aromatic Ring) → π* (Aromatic Ring/NO₂) | 200-300 nm | High |

| n → π* | n (Oxygen of NO₂) → π* (Aromatic Ring/NO₂) | >300 nm | Low |

| n → π* | n (Oxygen of OCH₃) → π* (Aromatic Ring) | Near-UV | Low |

Combination of Spectroscopic Data for Comprehensive Structural Assignment

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a comprehensive and unambiguous assignment for this compound is achieved by combining the data from multiple methods.

The process of structural confirmation integrates the findings as follows:

Mass Spectrometry establishes the correct molecular weight and elemental formula (C₈H₈BrNO₃). The distinct M/M+2 isotopic pattern unequivocally confirms the presence of one bromine atom. The fragmentation pattern further supports the structure by identifying the constituent functional groups (-OCH₃, -NO₂, -CH₃) and their losses from the parent molecule.

UV-Vis Spectroscopy confirms the presence of a conjugated π-electron system incorporating a nitro-aromatic chromophore. The observed absorption bands for π → π* and n → π* transitions are consistent with the proposed arrangement of the benzene ring, nitro group, and methoxy group.

When combined with other methods like Infrared (IR) spectroscopy, which would confirm the vibrational frequencies of specific bonds (C-Br, C-N, N-O, C-O), and Nuclear Magnetic Resonance (NMR) spectroscopy, which would elucidate the precise connectivity and chemical environment of each carbon and hydrogen atom, a complete and verified structure is obtained. The data from MS and UV-Vis provide the foundational framework of molecular formula and electronic system, which is then fleshed out with the detailed connectivity and functional group information from NMR and IR, leaving no ambiguity as to the identity of this compound.

Computational and Theoretical Chemistry Studies of 2 Bromo 4 Methyl 5 Nitroanisole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict and interpret the behavior of molecules based on the principles of quantum mechanics. For 2-Bromo-4-methyl-5-nitroanisole, these calculations can reveal crucial information about its geometry, electronic properties, and stability.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a popular and versatile computational method due to its balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, DFT methods like B3LYP, often paired with a basis set such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

The electronic structure of the molecule, including the distribution of electron density and electrostatic potential, can also be mapped using DFT. The molecular electrostatic potential (MEP) surface, for instance, helps in identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the electron-withdrawing nitro group and the electronegative bromine atom would be expected to create significant positive potential regions, while the methoxy (B1213986) group and the aromatic ring would exhibit negative potential.

Table 1: Representative Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| C-Br Bond Length | ~1.89 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| O-C-C-C Dihedral Angle | Variable, indicating conformational possibilities |

Note: The values in this table are representative and based on typical bond lengths for similar functional groups in related aromatic compounds. Actual calculated values would require a specific DFT study.

Ab Initio Methods (e.g., Hartree-Fock, Post-Hartree-Fock)

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a good starting point for more complex calculations. researchgate.net While HF tends to overestimate certain properties due to the lack of electron correlation, it can be a useful tool for initial structural and electronic analysis.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method by incorporating electron correlation to achieve higher accuracy. These methods, while computationally more demanding, are essential for obtaining highly reliable predictions of molecular properties. For a molecule like this compound, these high-level calculations can provide benchmark data for its stability and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. khanacademy.orgyoutube.com The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. khanacademy.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap and making it susceptible to nucleophilic attack. The analysis of the spatial distribution of these orbitals would likely show the HOMO localized on the anisole (B1667542) ring and the methoxy group, while the LUMO would be concentrated around the nitro group and the carbon atom attached to the bromine. researchgate.net

Table 2: Representative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Note: These are representative values based on calculations for similar nitroaromatic compounds. The actual values would need to be determined by specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For a flexible molecule like this compound, which has a rotatable methoxy group, MD simulations can be used to explore its conformational landscape. By simulating the molecule's movement over a period of time, researchers can identify the most stable conformations and the energy barriers between them. Furthermore, by placing the molecule in a simulated solvent environment, MD can be used to study how intermolecular interactions, such as hydrogen bonding and van der Waals forces, influence its behavior and properties in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. mdpi.com These calculations can help in assigning the peaks in an experimental NMR spectrum to specific atoms in the molecule, providing a powerful tool for structure elucidation.

Vibrational frequencies, which correspond to the infrared (IR) and Raman spectral bands, can also be predicted computationally. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes of the molecule can be determined. nih.govarxiv.org These calculated frequencies are often scaled to account for systematic errors in the computational methods. nih.gov The predicted vibrational spectrum can be compared with experimental data to confirm the molecular structure and to understand the nature of the chemical bonds within the molecule. For this compound, characteristic vibrational frequencies for the C-Br, C-NO₂, C-O, and aromatic C-H bonds would be of particular interest. mdpi.com

Table 3: Representative Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (methyl) | Stretching | 2950-2850 |

| C=C (aromatic) | Stretching | 1600-1450 |

| NO₂ | Asymmetric Stretch | ~1530 |

| NO₂ | Symmetric Stretch | ~1350 |

| C-O (methoxy) | Stretching | 1250-1000 |

| C-Br | Stretching | 700-500 |

Note: These are typical frequency ranges for the given functional groups and the actual predicted values would be obtained from specific calculations.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates involved, and calculate the activation energies for different reaction pathways. researchgate.net

For this compound, computational methods can be used to explore various reactions, such as nucleophilic aromatic substitution or the reduction of the nitro group. For example, the reaction pathway for the substitution of the bromine atom by a nucleophile could be modeled to understand the energetics and stereochemistry of the process. Similarly, the mechanism of the nitration of the parent anisole derivative to form this compound can be computationally investigated to understand the regioselectivity of the reaction. youtube.comresearchgate.netyoutube.com These studies provide a detailed, step-by-step picture of how the reaction proceeds, which is often difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

The general paradigm of a QSAR study involves several key steps: the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors, the development of a mathematical model correlating the descriptors with the activity, and the validation of that model. nih.gov

Detailed Research Findings from Analogous Compounds

Research on nitroaromatic compounds, a class to which this compound belongs, has often focused on predicting their toxicity. mdpi.commdpi.com For instance, studies on the toxicity of nitrobenzenes to various organisms have successfully employed QSAR models. nih.govresearchgate.net These models typically reveal that the toxicity is influenced by a combination of electronic, hydrophobic, and steric properties of the molecule.

In a typical QSAR study of nitroaromatic compounds, a variety of molecular descriptors would be calculated to quantify different aspects of the molecular structure of this compound. These descriptors would likely include:

Electronic Descriptors: These quantify the electronic properties of the molecule. For a nitroaromatic compound, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is often a critical descriptor, as it relates to the compound's ability to accept electrons and participate in redox reactions, a key mechanism in the toxicity of many nitroaromatics. mdpi.comresearchgate.net Other electronic descriptors could include dipole moment and the charges on specific atoms, such as the nitro group's nitrogen and oxygen atoms. mdpi.com

Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a common measure of a molecule's hydrophobicity. researchgate.net This descriptor is important for modeling how a compound might pass through biological membranes to reach its site of action.

Topological and Steric Descriptors: These descriptors describe the size, shape, and branching of a molecule. Indices such as molecular connectivity indices and shape indices can be used to capture these features, which are important for how a molecule fits into a biological receptor or active site. nih.gov

Once these descriptors are calculated for a series of related compounds, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Regression (SVR). mdpi.comresearchgate.net For example, a hypothetical QSAR equation for the toxicity of a series of nitroanisole derivatives might look like:

Toxicity = c0 + c1(logP) + c2(ELUMO) + c3*(Molecular Weight)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis.

Illustrative Data Table for a Hypothetical QSAR Study

Since no specific QSAR studies for this compound were identified, the following table is a hypothetical representation of the type of data that would be generated in such a study. The values are for illustrative purposes only and are not derived from experimental or computational results for this specific compound.

| Compound | logP | ELUMO (eV) | Molecular Weight ( g/mol ) | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| This compound | 3.2 | -2.5 | 246.06 | (Not Available) | (Hypothetical Value) |

| Compound A | 2.8 | -2.3 | 220.1 | 15.2 | 14.8 |

| Compound B | 3.5 | -2.6 | 255.5 | 10.5 | 11.1 |

| Compound C | 2.5 | -2.1 | 205.3 | 20.1 | 19.5 |

Cheminformatics approaches would also involve the analysis of large chemical databases to identify compounds with similar structural features to this compound. This could be used to predict its potential biological targets or to identify other compounds that might have similar activity profiles. Techniques such as similarity searching and molecular docking could be employed to virtually screen this compound against a panel of biological receptors.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate for Complex Molecules

In the field of organic synthesis, the strategic placement of functional groups on an aromatic ring is critical for constructing complex molecules. 2-Bromo-4-methyl-5-nitroanisole serves as a key intermediate due to the versatile reactivity of its substituents. The bromo group is a classic handle for cross-coupling reactions and can be transformed into organometallic reagents, while the nitro group can be reduced to an amine, which is a precursor for a vast array of other functionalities. mdpi-res.compunagri.com

The presence of both a bromine atom and a nitro group makes the compound particularly reactive in nucleophilic aromatic substitution (SNAr) reactions. mdpi-res.commdpi.com The strong electron-withdrawing nature of the nitro group activates the aromatic ring, facilitating the displacement of the bromine atom by various nucleophiles. mdpi-res.commdpi.com This reactivity is fundamental to its role as a building block. For instance, similar bromo-nitro aromatic structures are widely used as starting materials for the preparation of fine chemicals and active pharmaceutical ingredients (APIs) through multi-step manufacturing processes. punagri.com The synthesis of polysubstituted benzenes often relies on a carefully planned sequence of reactions, and compounds like this compound represent a pre-organized scaffold that can significantly shorten synthetic routes.

Precursor for Biologically Active Compounds

The structural framework of this compound is found within various molecules designed for biological applications. Its derivatives are investigated in the development of new therapeutic and crop protection agents.

Nitroaromatic compounds are a significant class of industrial chemicals used in the synthesis of a wide range of products, including pesticides and pharmaceuticals. nih.govnih.gov The halogenated derivatives, in particular, serve as foundational materials for these applications. nih.gov Closely related isomers and structural analogs of this compound are explicitly cited as key intermediates in the synthesis of both pharmaceuticals and agrochemicals. sigmaaldrich.com The ability to chemically modify the functional groups of the core structure allows for the creation of a diverse library of compounds that can be screened for biological activity. For example, the reduction of the nitro group to an amine yields a new scaffold, 2-bromo-4-methyl-5-aminoanisole, which can then undergo further reactions to build more complex molecules for pharmaceutical testing. sigmaaldrich.comglpbio.com

The design of novel drug candidates often involves the synthesis of small molecules that can interact with specific biological targets. The bromo-nitro-aromatic motif is a feature in scaffolds developed for new medicines. Research into novel anticancer agents has utilized a "1-benzyl-5-bromoindolin-2-one" scaffold, demonstrating how a bromo-substituted ring system can be a core component of a molecule designed to inhibit specific enzymes like VEGFR-2, which is implicated in tumor angiogenesis.

The general strategy involves using a bromo-substituted precursor to build a larger, more complex molecule through sequential reactions. nih.govnih.gov The inherent reactivity of compounds like this compound makes them suitable starting points for such synthetic endeavors, contributing to the development of new drugs with specific therapeutic properties.

Advanced Materials Science Applications

The unique electronic properties imparted by the nitro and bromo substituents make this class of compounds interesting for research in materials science, particularly for applications in electronics and optics.

Nitroaromatic compounds are used as starting materials in the production of various polymers. nih.govnih.gov While direct polymerization of this compound is not widely documented, its functional groups are amenable to polymerization reactions. The nitro group can be converted to an amine, and the resulting aromatic amine can be used as a monomer in the synthesis of specialty polymers like polyamides or polyimides. Furthermore, the bromo group can serve as an initiation site for certain types of controlled radical polymerization, a method used to create polymers with well-defined structures and properties. ripublication.com The synthesis of specialty polymers often requires monomers with specific functionalities to achieve desired thermal, mechanical, or electronic properties, a role that derivatives of this compound could fulfill.